molecular formula C13H22O2 B14586315 Methyl 3-(2,7-dimethylcycloheptylidene)propanoate CAS No. 61426-41-3

Methyl 3-(2,7-dimethylcycloheptylidene)propanoate

Cat. No.: B14586315
CAS No.: 61426-41-3
M. Wt: 210.31 g/mol
InChI Key: WRGHQTJAPLCXSS-UHFFFAOYSA-N
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Description

Methyl 3-(2,7-dimethylcycloheptylidene)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This particular compound features a cycloheptylidene ring with two methyl groups and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of methyl 3-(2,7-dimethylcycloheptylidene)propanoate typically involves the esterification of 3-(2,7-dimethylcycloheptylidene)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: 3-(2,7-dimethylcycloheptylidene)propanoic acid

    Reduction: 3-(2,7-dimethylcycloheptylidene)propanol

    Substitution: Various substituted esters depending on the nucleophile used

Mechanism of Action

The mechanism of action for methyl 3-(2,7-dimethylcycloheptylidene)propanoate primarily involves its hydrolysis to form the corresponding acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that target ester bonds . The molecular targets and pathways involved in this process are typical of ester hydrolysis reactions, where the ester bond is cleaved by the addition of water.

Properties

CAS No.

61426-41-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl 3-(2,7-dimethylcycloheptylidene)propanoate

InChI

InChI=1S/C13H22O2/c1-10-6-4-5-7-11(2)12(10)8-9-13(14)15-3/h8,10-11H,4-7,9H2,1-3H3

InChI Key

WRGHQTJAPLCXSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(C1=CCC(=O)OC)C

Origin of Product

United States

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